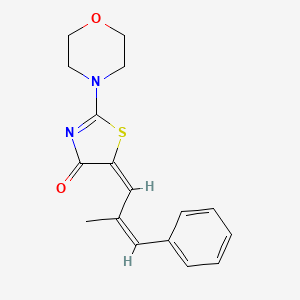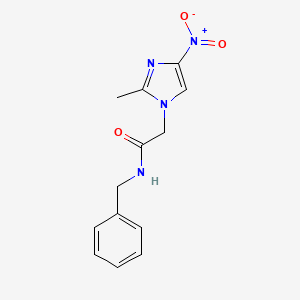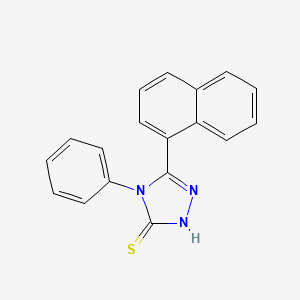![molecular formula C16H11Cl2NO3 B5592814 8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)
8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one" belongs to a class of heterocyclic compounds that exhibit a broad spectrum of biological and chemical properties. This compound's structure is characterized by the presence of a [1,3]dioxolo[4,5-g]quinolin-6(5H)-one core, substituted with a 2,6-dichlorophenyl group. Such compounds are of interest in the synthesis of novel organic materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one" often involves multi-component reactions under solvent-free conditions. A notable method includes the solvent-free synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds, achieving yields of 75.7% to 83.5% using materials like 3,4-(methylenedioxy)aniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, and aldehydes (Wu Xiao-xi, 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class exhibits conformational and configurational disorder, leading to a mixture of enantiomeric configurations. This disorder is typically manifested in the six-membered heterocyclic ring, adopting intermediate conformations between envelope and half-chair forms, leading to positional disorder of the substituents (Paola Cuervo et al., 2009).
Applications De Recherche Scientifique
Solvent-Free Synthesis and Novel Compounds
A notable application in scientific research is the solvent-free synthesis of novel compounds, including the family of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. These compounds are synthesized under solvent-free conditions, highlighting an approach that emphasizes environmental sustainability and efficiency (Wu Xiao-xi, 2015).
Crystallography and Molecular Structure
The study of conformational and configurational disorder in similar compounds provides insights into their molecular structure and bonding. This research is essential for understanding the physical and chemical properties of these compounds, which can influence their application in drug design and materials science (Paola Cuervo et al., 2009).
Anticancer Activity
Compounds within this chemical family have been synthesized with potential anticancer activity. The synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins demonstrates the interest in exploring the therapeutic potential of these compounds. This approach not only provides a new chemical library for screening but also emphasizes the importance of creating compounds with little environmental impact and high yields (Tuanjie Li et al., 2015).
Eco-Compatible Synthesis
The eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 is another significant application. This process highlights the move towards green chemistry by utilizing catalytic amounts of TiO2 nanoparticles and sonication for high-yield synthesis under environmentally friendly conditions (Diksha Bhardwaj et al., 2019).
Photovoltaic Applications
Another intriguing application is in the field of photovoltaics, where derivatives of quinoline compounds are explored for their photovoltaic properties. The structural and optical properties of such compounds are studied for their potential in organic–inorganic photodiode fabrication, demonstrating the versatility of quinoline derivatives in applications beyond pharmaceuticals (H. Zeyada et al., 2016).
Propriétés
IUPAC Name |
8-(2,6-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-2-1-3-11(18)16(10)9-5-15(20)19-12-6-14-13(4-8(9)12)21-7-22-14/h1-4,6,9H,5,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGWOWKIQTHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)


![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)